molecular formula C7H11BrO2 B6610071 2-bromo-1-(3-methoxycyclobutyl)ethan-1-one, Mixture of diastereomers CAS No. 2156552-69-9

2-bromo-1-(3-methoxycyclobutyl)ethan-1-one, Mixture of diastereomers

Cat. No.: B6610071
CAS No.: 2156552-69-9
M. Wt: 207.06 g/mol
InChI Key: WLJUAMUUZJSRDO-UHFFFAOYSA-N
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Description

2-bromo-1-(3-methoxycyclobutyl)ethan-1-one, Mixture of diastereomers, is an organic compound with the molecular formula C7H11BrO2. This compound is characterized by the presence of a bromine atom, a methoxy group, and a cyclobutyl ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-(3-methoxycyclobutyl)ethan-1-one typically involves the bromination of 1-(3-methoxycyclobutyl)ethan-1-one. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this process include bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane (DCM) or acetonitrile.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-bromo-1-(3-methoxycyclobutyl)ethan-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.

Major Products

    Substitution: Formation of 1-(3-methoxycyclobutyl)ethan-1-amine or 1-(3-methoxycyclobutyl)ethan-1-thiol.

    Reduction: Formation of 2-bromo-1-(3-methoxycyclobutyl)ethanol.

    Oxidation: Formation of 2-bromo-1-(3-methoxycyclobutyl)ethan-1-one.

Scientific Research Applications

2-bromo-1-(3-methoxycyclobutyl)ethan-1-one is utilized in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: As a precursor in the development of potential therapeutic agents.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-bromo-1-(3-methoxycyclobutyl)ethan-1-one involves its interaction with nucleophiles, leading to the formation of substitution products. The bromine atom acts as a leaving group, facilitating the nucleophilic attack. The methoxy group can also participate in various reactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-1-(3-methoxycyclopropyl)ethan-1-one: Similar structure but with a cyclopropyl ring instead of a cyclobutyl ring.

    2-bromo-1-(3-methoxycyclopentyl)ethan-1-one: Similar structure but with a cyclopentyl ring instead of a cyclobutyl ring.

    2-bromo-1-(3-methoxycyclohexyl)ethan-1-one: Similar structure but with a cyclohexyl ring instead of a cyclobutyl ring.

Uniqueness

The unique feature of 2-bromo-1-(3-methoxycyclobutyl)ethan-1-one lies in its cyclobutyl ring, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs

Properties

IUPAC Name

2-bromo-1-(3-methoxycyclobutyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO2/c1-10-6-2-5(3-6)7(9)4-8/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLJUAMUUZJSRDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(C1)C(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.06 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2156552-69-9
Record name 2-bromo-1-(3-methoxycyclobutyl)ethan-1-one
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